molecular formula C6H9N3O2 B13113537 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide

6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide

Cat. No.: B13113537
M. Wt: 155.15 g/mol
InChI Key: PKIFOLYQVALGGD-UHFFFAOYSA-N
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Description

6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide is a heterocyclic compound that contains a pyridazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential for various applications in medicinal chemistry and industry.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-methyl-6-oxo-4,5-dihydro-1H-pyridazine-5-carboxamide

InChI

InChI=1S/C6H9N3O2/c1-3-2-4(5(7)10)6(11)9-8-3/h4H,2H2,1H3,(H2,7,10)(H,9,11)

InChI Key

PKIFOLYQVALGGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C(C1)C(=O)N

Origin of Product

United States

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